molecular formula C10H10F2 B3315504 4-(2,4-Difluorophenyl)-1-butene CAS No. 951893-32-6

4-(2,4-Difluorophenyl)-1-butene

Cat. No.: B3315504
CAS No.: 951893-32-6
M. Wt: 168.18 g/mol
InChI Key: PPFIGPBGQGDIPA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-1-butene typically involves the coupling of a 2,4-difluorophenyl group with a butene chain. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-difluorophenylboronic acid with a butenyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1-butene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Epoxides, alcohols

    Reduction: Alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(2,4-Difluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-1-butene depends on its specific application. In chemical reactions, the difluorophenyl group can participate in various interactions due to the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)-1-butene is unique due to the presence of both a butene chain and a difluorophenyl group, which imparts distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-but-3-enyl-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFIGPBGQGDIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290300
Record name 1-(3-Buten-1-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-32-6
Record name 1-(3-Buten-1-yl)-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Buten-1-yl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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